5,6-dimethyl-3-prop-2-enyl-2-sulfanylidene-4aH-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
5,6-dimethyl-3-prop-2-enyl-2-sulfanylidene-4aH-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-3-prop-2-enyl-2-sulfanylidene-4aH-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene derivatives with carbon disulfide and alkyl halides, followed by cyclization with formamide or similar reagents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5,6-dimethyl-3-prop-2-enyl-2-sulfanylidene-4aH-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thienopyrimidine derivatives .
Scientific Research Applications
5,6-dimethyl-3-prop-2-enyl-2-sulfanylidene-4aH-thieno[2,3-d]pyrimidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-3-prop-2-enyl-2-sulfanylidene-4aH-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thienopyrimidine derivatives, such as:
- 5,6-dimethyl-3-phenyl-2-sulfanylidene-2,3-dihydrothieno[2,3-d]pyrimidin-4-one
- 3-prop-2-enyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-1benzothiolo[2,3-d]pyrimidin-4-one .
Uniqueness
What sets 5,6-dimethyl-3-prop-2-enyl-2-sulfanylidene-4aH-thieno[2,3-d]pyrimidin-4-one apart is its unique combination of functional groups and structural features, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H12N2OS2 |
---|---|
Molecular Weight |
252.4 g/mol |
IUPAC Name |
5,6-dimethyl-3-prop-2-enyl-2-sulfanylidene-4aH-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H12N2OS2/c1-4-5-13-10(14)8-6(2)7(3)16-9(8)12-11(13)15/h4,8H,1,5H2,2-3H3 |
InChI Key |
PYEYBVICDDVDOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC(=S)N(C(=O)C12)CC=C)C |
Origin of Product |
United States |
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